N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine
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Overview
Description
N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromophenyl group, a dimethylfluorene moiety, and a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine typically involves the condensation of 4-bromoaniline with 9,9-dimethylfluorene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .
Scientific Research Applications
N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Studied for its potential antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine is unique due to its specific structural features, such as the combination of a bromophenyl group, a dimethylfluorene moiety, and a phenylamine group. These features contribute to its distinct chemical and physical properties, making it suitable for various applications in materials science, pharmaceuticals, and organic electronics .
Properties
Molecular Formula |
C27H22BrN |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethyl-N-phenylfluoren-2-amine |
InChI |
InChI=1S/C27H22BrN/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)29(20-8-4-3-5-9-20)21-14-12-19(28)13-15-21/h3-18H,1-2H3 |
InChI Key |
OSTUMQGJXAWAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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